molecular formula C11H17NOS B14908792 (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol

(1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol

Cat. No.: B14908792
M. Wt: 211.33 g/mol
InChI Key: SIKNWAPLPNBUDM-UHFFFAOYSA-N
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Description

(1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol is a pyrrolidine derivative featuring a methanol group at the 2-position of the pyrrolidine ring and a 2-(thiophen-2-yl)ethyl substituent on the nitrogen atom.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

[1-(2-thiophen-2-ylethyl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C11H17NOS/c13-9-10-3-1-6-12(10)7-5-11-4-2-8-14-11/h2,4,8,10,13H,1,3,5-7,9H2

InChI Key

SIKNWAPLPNBUDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CCC2=CC=CS2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol typically involves the reaction of thiophene-2-ethylamine with pyrrolidine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes, including the use of custom synthesis techniques to ensure high purity and yield. The compound can be sourced and procured in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

(1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions on the thiophene ring can introduce various functional groups .

Scientific Research Applications

(1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The thiophene and pyrrolidine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in the substituents on the pyrrolidine nitrogen and the hydroxyl group’s position. Below is a comparative analysis:

Compound Name Molecular Formula Molar Mass (g/mol) N-Substituent Hydroxyl Group Key Features
Target Compound C₁₁H₁₇NOS 211.32 2-(Thiophen-2-yl)ethyl 2-yl methanol Thiophene introduces aromaticity & sulfur
(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol C₉H₁₇NO 155.13 Cyclopropylmethyl 2-yl methanol Small, strained cyclopropane ring
2-(1-Methylpyrrolidin-2-yl)ethanol C₇H₁₅NO 129.20 Methyl 2-yl ethanol Shorter chain; ethanol vs. methanol
1,2-Diphenyl(pyrrolidin-2-yl)methanol C₁₇H₁₉NO 253.34 Diphenyl 2-yl methanol Bulky aromatic substituents
Antibacterial Imidazole Derivative C₁₈H₁₈N₄O₃S 370.43 Complex thiophene-ethyl Ethanol chain Nitroimidazole core with antibacterial activity

Key Observations :

  • The target compound’s thiophene-ethyl group contributes to higher molar mass (211.32 g/mol) compared to cyclopropylmethyl (155.13 g/mol) or methyl (129.20 g/mol) analogs.
  • Thiophene’s sulfur atom may enhance lipophilicity (logP) compared to non-sulfur analogs, affecting membrane permeability in biological systems .
  • The ethanol chain in 2-(1-methylpyrrolidin-2-yl)ethanol offers additional hydrogen-bonding capacity compared to methanol derivatives .

Spectral and Analytical Data

  • NMR/IR/MS : highlights the use of NMR, IR, and mass spectrometry to confirm pyrrolidine derivatives’ structures. The target compound would likely show characteristic thiophene aromatic signals (δ 6.8–7.2 ppm in ¹H NMR) and S=O/C-S stretches in IR .
  • Purity: Recrystallization from methanol/ethyl acetate (as in ) is a common purification step for such compounds .

Biological Activity

The compound (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the synthesis, biological activity, and therapeutic implications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H15N1S1O1C_{12}H_{15}N_1S_1O_1 with a molecular weight of approximately 221.32 g/mol. The structure features a thiophene ring, a pyrrolidine moiety, and a hydroxymethyl group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the pyrrolidine ring followed by the introduction of the thiophene substituent and subsequent hydroxymethylation.

Anticancer Activity

Recent studies have explored the anticancer properties of similar pyrrolidine derivatives. For instance, compounds with similar structures have shown promising activity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells.

CompoundCell LineIC50 (µM)Reference
Compound AA54910
Compound BMCF715
This compoundTBDTBDTBD

In vitro studies indicate that modifications to the thiophene ring can significantly enhance or reduce anticancer activity. For example, compounds with electron-withdrawing groups on the thiophene exhibited higher cytotoxicity compared to those with electron-donating groups.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar pyrrolidine derivatives have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

PathogenMIC (µg/mL)Reference
S. aureus (MDR)8
E. coli (Gram-negative)32

The presence of the thiophene moiety appears to enhance the interaction with bacterial membranes, thereby increasing efficacy against Gram-positive pathogens.

Case Studies

A specific case study involving a derivative of this compound reported significant reductions in tumor size in animal models when administered at therapeutic doses. The study indicated that the compound's mechanism of action may involve apoptosis induction in cancer cells and inhibition of bacterial cell wall synthesis.

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